CP-775146

Vue d'ensemble

Description

. Ce composé a été largement étudié pour ses applications thérapeutiques potentielles, en particulier dans la régulation du métabolisme lipidique et de l'expression génique.

Applications De Recherche Scientifique

CP 775146 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the activation of PPARα and its effects on gene expression.

Biology: CP 775146 is used to investigate the role of PPARα in various biological processes, including lipid metabolism and inflammation.

Medicine: The compound has potential therapeutic applications in the treatment of metabolic disorders, such as hyperlipidemia and diabetes, due to its ability to regulate lipid levels in the blood.

Mécanisme D'action

Target of Action

CP-775146 is a selective agonist of the Peroxisome Proliferator-Activated Receptor α (PPARα) . PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism .

Mode of Action

This compound binds strongly to the PPARα ligand . This binding to PPARα triggers a series of biochemical reactions that lead to the activation of the receptor .

Biochemical Pathways

Upon activation, PPARα upregulates and expresses genes involved in lipid metabolism . Specifically, this compound prevents lipid accumulation by activating the liver fatty acid β-oxidation pathway . This pathway is crucial for the breakdown of fatty acids, which helps prevent lipid accumulation and promotes energy production .

Result of Action

The activation of PPARα by this compound leads to a decrease in lipid accumulation, thereby alleviating obesity-induced liver damage . By promoting the β-oxidation of fatty acids in the liver, this compound helps maintain lipid homeostasis and prevent the harmful effects of excessive lipid accumulation .

Méthodes De Préparation

La synthèse du CP 775146 implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. La voie de synthèse comprend généralement les étapes suivantes :

Formation de l'intermédiaire pipéridine : Cela implique la réaction du chlorure de 4-isopropylbenzyle avec la pipéridine en conditions basiques pour former le dérivé pipéridine correspondant.

Acylation : L'intermédiaire pipéridine est ensuite acylé avec du chlorure de 2-(4-isopropylphényl)acétyle pour former le dérivé pipéridine acylé.

Couplage avec le phénol : Le dérivé pipéridine acylé est ensuite couplé à l'acide 2-méthyl-2-(3-hydroxyphénoxy)propanoïque en conditions basiques pour former le CP 775146.

Analyse Des Réactions Chimiques

Le CP 775146 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans la molécule.

Substitution : Les groupes phénoxy et pipéridine du CP 775146 peuvent subir des réactions de substitution avec divers réactifs.

Les réactifs et les conditions couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et les réactifs de substitution comme les halogénoalcanes. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Le CP 775146 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé outil pour étudier l'activation du PPARα et ses effets sur l'expression génique.

Biologie : Le CP 775146 est utilisé pour étudier le rôle du PPARα dans divers processus biologiques, notamment le métabolisme lipidique et l'inflammation.

Médecine : Le composé a des applications thérapeutiques potentielles dans le traitement des troubles métaboliques, tels que l'hyperlipidémie et le diabète, en raison de sa capacité à réguler les taux lipidiques dans le sang.

Mécanisme d'action

Le CP 775146 exerce ses effets en se liant au PPARα et en l'activant, un récepteur nucléaire qui régule l'expression des gènes impliqués dans le métabolisme lipidique et l'homéostasie énergétiqueCette liaison conduit à l'activation transcriptionnelle des gènes cibles impliqués dans l'oxydation des acides gras, le transport lipidique et le métabolisme du glucose .

Comparaison Avec Des Composés Similaires

Le CP 775146 est unique par sa haute sélectivité et sa puissance pour le PPARα par rapport à d'autres composés similaires. Voici quelques composés similaires :

WY-14643 : Un autre agoniste du PPARα avec des effets similaires sur le métabolisme lipidique, mais avec une structure chimique et une puissance différentes.

GW7647 : Un puissant agoniste du PPARα avec une structure chimique différente et un profil pharmacologique légèrement différent.

Le CP 775146 se démarque par sa haute affinité pour le PPARα et sa robuste activité hypolipidémiante in vivo, ce qui en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles.

Activité Biologique

CP-775146 is a selective and high-affinity agonist of the peroxisome proliferator-activated receptor alpha (PPARα), which plays a critical role in lipid metabolism and energy homeostasis. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on lipid metabolism, and potential therapeutic applications.

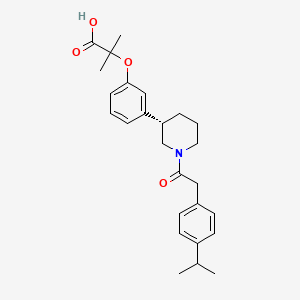

- Chemical Name : 2-Methyl-2-[3-[(3S)-1-[2-[4-(1-methylethyl)phenyl]acetyl]-3-piperidinyl]phenoxy]-propanoic acid

- Molecular Formula : C26H33NO4

- Molecular Weight : 423.54 g/mol

- CAS Number : 702680-17-9

This compound exerts its biological effects primarily through activation of PPARα, which regulates genes involved in fatty acid oxidation, lipogenesis, and overall lipid homeostasis. Upon binding to PPARα, this compound induces conformational changes that facilitate the recruitment of coactivators and the transcription of target genes responsible for lipid metabolism.

Key Mechanisms:

- Fatty Acid Oxidation : Activation of PPARα by this compound enhances the expression of genes such as Acadl, Acox1, and Cpt1β, which are crucial for fatty acid oxidation in the liver and adipose tissue .

- Lipid Metabolism Regulation : this compound has been shown to decrease plasma triglyceride levels significantly (up to 73%) in murine models when administered at appropriate doses .

Study Overview

A study evaluated the effects of this compound on diet-induced obesity in C57BL/6 mice. Mice were subjected to a high-fat diet for 12 weeks before receiving this compound via intraperitoneal injection for three days.

Findings:

- Liver Lipid Metabolism :

- Effects on Body Composition :

- Liver Function :

Data Summary

| Parameter | Control Group (HFD) | This compound Group (HFD) | Change (%) |

|---|---|---|---|

| Plasma Triglycerides (mg/dL) | 150 ± 20 | 40 ± 10 | -73 |

| Liver Weight (g) | 5.0 ± 0.5 | 6.5 ± 0.5 | +30 |

| Expression of Cpt1β (fold change) | 1.0 | 3.5 | +250 |

| Expression of Ucp1 (fold change) | 1.0 | 4.0 | +300 |

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound in metabolic disorders:

- Obesity Management : Research indicates that this compound can mitigate obesity-related metabolic dysregulation by enhancing lipid metabolism and reducing fat accumulation .

- Non-Alcoholic Fatty Liver Disease (NAFLD) : The compound's ability to improve liver function suggests its potential use in treating NAFLD by targeting PPARα signaling pathways .

- Cardiovascular Health : By lowering triglyceride levels, this compound may contribute to reducing cardiovascular risks associated with dyslipidemia .

Propriétés

IUPAC Name |

2-methyl-2-[3-[(3S)-1-[2-(4-propan-2-ylphenyl)acetyl]piperidin-3-yl]phenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO4/c1-18(2)20-12-10-19(11-13-20)15-24(28)27-14-6-8-22(17-27)21-7-5-9-23(16-21)31-26(3,4)25(29)30/h5,7,9-13,16,18,22H,6,8,14-15,17H2,1-4H3,(H,29,30)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISHBINQIFNIPV-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC(=O)N2CCCC(C2)C3=CC(=CC=C3)OC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)CC(=O)N2CCC[C@H](C2)C3=CC(=CC=C3)OC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044033 | |

| Record name | CP-775146 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702680-17-9 | |

| Record name | 702680-17-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.